

PD 123319 Ditrifluoroacetate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

Cat. No.: B15571983

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.^{[1][2][3][4][5][6][7][8]} It is an indispensable tool in pharmacological research for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor.^[2] This guide provides a comprehensive overview of **PD 123319 ditrifluoroacetate**, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its use as a research tool in both in vitro and in vivo settings.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	736.67 g/mol	^{[2][4]}
Molecular Formula	C ₃₁ H ₃₂ N ₄ O ₃ ·2CF ₃ CO ₂ H	^[2]
CAS Number	136676-91-0	^[2]
Purity	≥98% (HPLC)	^{[2][4]}
Solubility	Soluble to 100 mM in water	^[2]
Storage	Store at -20°C	^[2]

Mechanism of Action

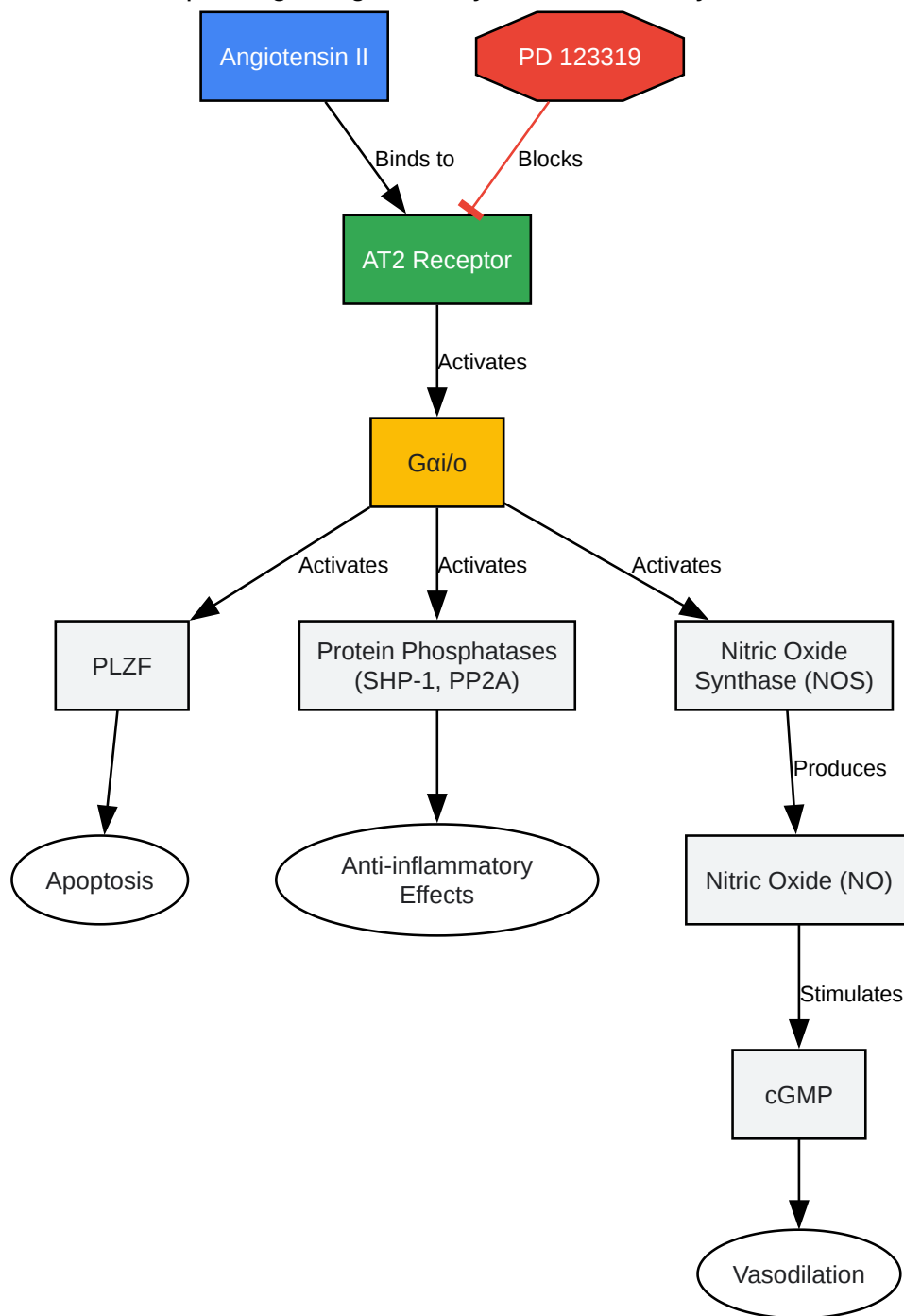
PD 123319 ditrifluoroacetate selectively binds to and blocks the Angiotensin II AT2 receptor, thereby preventing its activation by the endogenous ligand, Angiotensin II (Ang II).^{[3][8]} The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates signaling cascades that are often antagonistic to those mediated by the AT1 receptor.^[2] While the AT1 receptor is primarily associated with vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor is involved in vasodilation, anti-inflammatory responses, and apoptosis.^{[2][9]}

Signaling Pathways

The AT2 receptor signals through various downstream effectors. Unlike the AT1 receptor, which typically couples to Gq/11 proteins, the AT2 receptor is known to interact with Gai/o proteins.^[3] Activation of the AT2 receptor leads to the stimulation of protein phosphatases, such as SHP-1 and PP2A, which can dephosphorylate and inactivate key signaling molecules in pro-inflammatory and pro-growth pathways.^[3] A significant pathway activated by the AT2 receptor involves the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), leading to vasodilation.^[3]

Below is a diagram illustrating the signaling pathway of the AT2 receptor and the inhibitory effect of PD 123319.

AT2 Receptor Signaling Pathway and Inhibition by PD 123319

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Caption: AT2 Receptor Signaling and PD 123319 Inhibition.

Applications as a Research Tool

PD 123319 ditrifluoroacetate is a cornerstone for investigating the functional roles of the AT2 receptor in various physiological and pathological processes.

In Vitro Studies

In vitro, PD 123319 is used to characterize the binding properties of the AT2 receptor and to elucidate its downstream signaling pathways in cell-based assays.

Binding Affinity Data

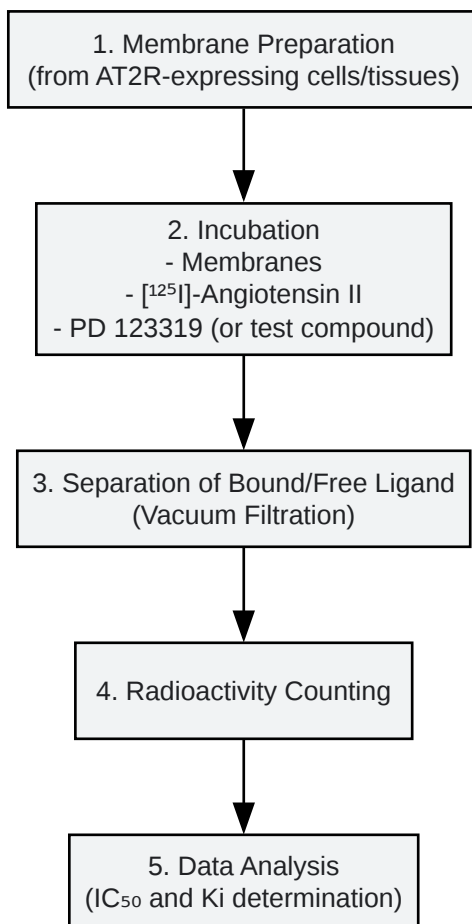
Parameter	Value	Tissue/Cell Line	Reference
IC ₅₀	34 nM	Rat Adrenal Tissue	[1][2][4][5][7][8]
IC ₅₀	210 nM	Rat Brain	[1][2][4][5]
IC ₅₀	6.9 nM	Bovine Adrenal Glomerulosa Cells (AT2 site)	[3][8]
K _i	~12 nM	AT2 Receptor	[9]
Selectivity	~10,000-fold for AT2 over AT1 receptor	[9]	

Experimental Protocols

Protocol 1: Radioligand Binding Assay for AT2 Receptor

This protocol is a synthesized methodology for determining the binding affinity of compounds to the AT2 receptor using [¹²⁵I]-labeled Angiotensin II and PD 123319 as a competitor.

Radioligand Binding Assay Workflow



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Caption: Workflow for a Radioligand Binding Assay.

Materials:

- Membrane preparation from cells or tissues expressing the AT2 receptor.
- [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (radioligand).
- **PD 123319 ditrifluoroacetate.**

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid.
- 96-well plates.

Procedure:

- Membrane Preparation: Homogenize AT2R-expressing cells or tissues in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: 50 μ L of assay buffer, 50 μ L of [¹²⁵I]-Sar¹,Ile⁸-Ang II (final concentration ~0.1-0.5 nM), and 100 μ L of membrane suspension (20-50 μ g protein).
 - Non-specific Binding: 50 μ L of a high concentration of unlabeled Angiotensin II (e.g., 1 μ M), 50 μ L of [¹²⁵I]-Sar¹,Ile⁸-Ang II, and 100 μ L of membrane suspension.
 - Competition Binding: 50 μ L of varying concentrations of PD 123319, 50 μ L of [¹²⁵I]-Sar¹,Ile⁸-Ang II, and 100 μ L of membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PD 123319 to determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Functional Assay - Nitric Oxide (NO) Release

This protocol describes a method to assess the antagonistic activity of PD 123319 by measuring its ability to block Ang II-induced NO release from endothelial cells.

Materials:

- Human Aortic Endothelial Cells (HAECs) or other suitable endothelial cells expressing AT2 receptors.
- Cell culture medium.
- Angiotensin II.
- **PD 123319 ditrifluoroacetate.**
- DAF-FM Diacetate (NO-sensitive fluorescent dye).
- Fluorescence microplate reader.

Procedure:

- **Cell Culture:** Culture HAECs in appropriate media until they reach 80-90% confluency in a 96-well plate.
- **Dye Loading:** Wash the cells with a balanced salt solution and then incubate them with DAF-FM Diacetate (e.g., 5 μ M) for 30-60 minutes at 37°C.
- **Treatment:** Wash the cells again to remove excess dye. Pre-incubate the cells with varying concentrations of PD 123319 for 30 minutes.
- **Stimulation:** Add Angiotensin II (e.g., 100 nM) to the wells to stimulate NO production.

- **Fluorescence Measurement:** Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission) over time using a fluorescence microplate reader.
- **Data Analysis:** The increase in fluorescence intensity corresponds to the amount of NO produced. Plot the Ang II-induced NO production against the concentration of PD 123319 to determine its inhibitory effect and calculate the IC_{50} .

In Vivo Studies

PD 123319 is widely used in animal models to investigate the role of the AT2 receptor in various physiological systems, including the cardiovascular and nervous systems, and in pathological conditions like inflammation and hypertension.

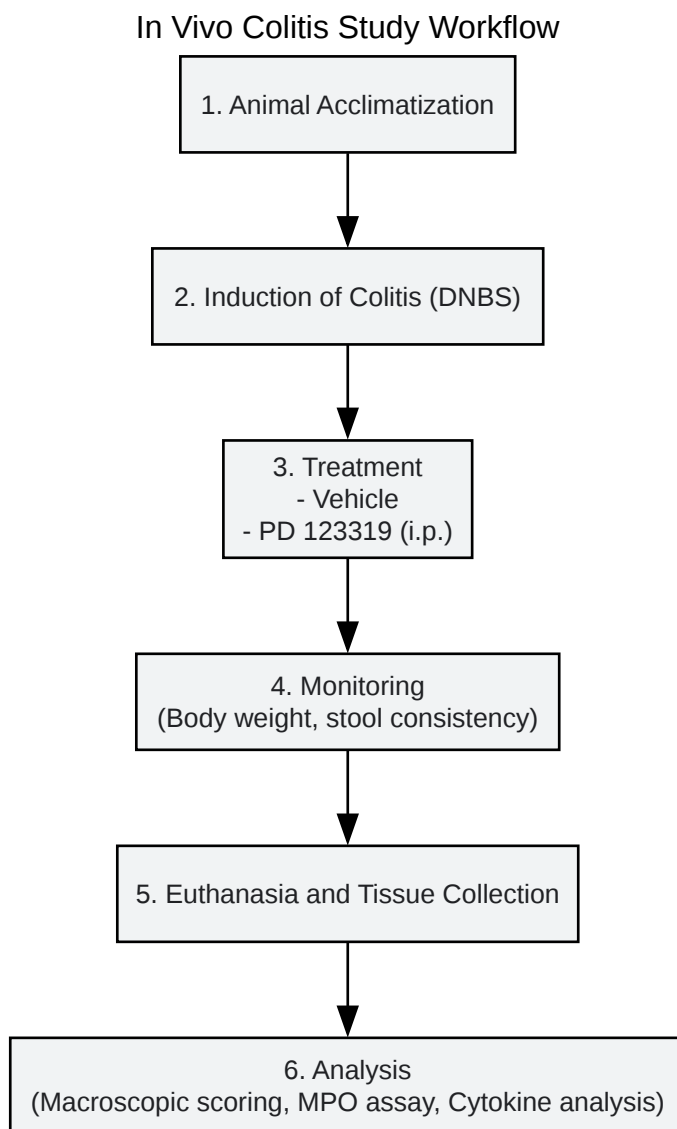
Summary of In Vivo Experimental Data

Animal Model	PD 123319 Dose & Route	Key Findings	Reference
Rat model of colitis	0.3, 3, and 10 mg/kg, i.p.	Dose-dependently reduced colonic lesions, myeloperoxidase activity, and pro-inflammatory cytokines (IL-1 β , IL-6, iNOS).	[9]
Spontaneously Hypertensive Rats (SHR)	30 mg/kg/day, s.c. infusion	Did not lower blood pressure when given alone, but attenuated the antihypertensive effect of an AT1 receptor antagonist.	[9]
Wistar rats	10 mg/kg/day, s.c.	Increased potassium excretion and decreased weight gain.	[9]
Newborn rats with hyperoxia-induced lung injury	0.1-5 mg/kg/day, s.c.	Attenuated lung and heart injury at low doses.	[9]

Experimental Protocols

Protocol 3: In Vivo Anti-inflammatory Effects in a Rat Model of Colitis

This protocol is based on a study investigating the anti-inflammatory effects of PD 123319 in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[9]



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Caption: Workflow for an In Vivo Colitis Study.

Animals:

- Male Sprague-Dawley rats (200-250 g).

Materials:

- 2,4-dinitrobenzene sulfonic acid (DNBS).
- **PD 123319 ditrifluoroacetate.**
- Vehicle (e.g., saline).
- Anesthesia.

Procedure:

- Induction of Colitis: Anesthetize the rats and intrarectally administer DNBS (e.g., 30 mg in 0.5 mL of 50% ethanol) via a catheter inserted 8 cm into the colon.
- Treatment: Administer PD 123319 intraperitoneally (i.p.) at doses of 0.3, 3, and 10 mg/kg daily for a specified period (e.g., 6 days), starting 24 hours after DNBS administration. A control group receives the vehicle.
- Monitoring: Monitor the animals daily for body weight, stool consistency, and signs of distress.
- Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect the distal colon.
- Assessment of Colitis:
 - Macroscopic Scoring: Score the colonic damage based on the presence of ulceration, inflammation, and adhesions.
 - Myeloperoxidase (MPO) Assay: Measure MPO activity in the colonic tissue as an indicator of neutrophil infiltration.
 - Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as IL-1 β and IL-6 in the colonic tissue using ELISA or other appropriate methods.
- Data Analysis: Compare the parameters between the vehicle-treated and PD 123319-treated groups to evaluate the anti-inflammatory effects of the compound.

Conclusion

PD 123319 ditrifluoroacetate remains an invaluable pharmacological tool for the specific antagonism of the AT2 receptor. Its high selectivity and well-characterized properties make it essential for dissecting the complex signaling and functions of the renin-angiotensin system. The detailed protocols and data presented in this guide are intended to facilitate its effective use in both in vitro and in vivo research, ultimately contributing to a better understanding of the roles of the AT2 receptor in health and disease.

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